molecular formula C9H11Br B2451344 1-Bromo-4-ethyl-2-methylbenzene CAS No. 90560-90-0

1-Bromo-4-ethyl-2-methylbenzene

Cat. No.: B2451344
CAS No.: 90560-90-0
M. Wt: 199.091
InChI Key: XBGBBRDQTBGMBC-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2-methylbenzene is an organic compound with the molecular formula C₉H₁₁Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-2-methyltoluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows: [ \text{C₉H₁₂} + \text{Br₂} \rightarrow \text{C₉H₁₁Br} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes using similar reaction conditions as described above. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-ethyl-2-methylphenol or 4-ethyl-2-methylamine.

    Oxidation: Formation of 4-ethyl-2-methylbenzoic acid.

    Reduction: Formation of 4-ethyl-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-ethyl-2-methylbenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Agrochemicals: It is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethyl-2-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. The bromine atom acts as an electrophile, and the aromatic ring undergoes substitution to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-4-ethyl-2-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-methylbenzene: Lacks the ethyl group, making it less sterically hindered.

    1-Bromo-2-methylbenzene: The position of the methyl group affects the reactivity and selectivity in reactions.

    1-Bromo-4-ethylbenzene: Lacks the methyl group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-ethyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBBRDQTBGMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90560-90-0
Record name 1-bromo-4-ethyl-2-methylbenzene
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